1-Amino-4-hydroxybutan-2-one Hydrochloride: A Core Technical Guide
1-Amino-4-hydroxybutan-2-one Hydrochloride: A Core Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Amino-4-hydroxybutan-2-one hydrochloride is a small aminoketone that holds significance in pharmaceutical research, primarily as a known metabolite of clavulanic acid.[1][2] Clavulanic acid is a potent β-lactamase inhibitor widely used in combination with β-lactam antibiotics to overcome bacterial resistance. Understanding the properties of its metabolites is crucial for a comprehensive toxicological and pharmacokinetic assessment of the parent drug. This technical guide provides an in-depth overview of the core basic properties of 1-Amino-4-hydroxybutan-2-one hydrochloride, compiling available data on its physicochemical characteristics, synthesis, and analytical determination.
Physicochemical Properties
The fundamental physicochemical properties of 1-Amino-4-hydroxybutan-2-one hydrochloride are summarized in the table below. It is important to note that while some properties are well-documented, specific experimental values for melting point, pKa, and detailed solubility are not extensively reported in publicly available literature. The compound is known to be hygroscopic and is typically stored at -20°C under an inert atmosphere.[3]
| Property | Value | Source(s) |
| Chemical Formula | C₄H₁₀ClNO₂ | [3] |
| Molecular Weight | 139.58 g/mol | [3] |
| CAS Number | 92632-79-6 | [3] |
| Appearance | Brown oil | [3] |
| Solubility | Slightly soluble in methanol and water | [3] |
| Melting Point | Data not available | |
| pKa | Data not available | |
| Stability | Hygroscopic | [3] |
Biological Context: A Metabolite of Clavulanic Acid
1-Amino-4-hydroxybutan-2-one is a significant metabolite formed during the biotransformation of clavulanic acid.[1][2] The metabolic pathway involves the breakdown of the clavulanic acid structure. Understanding this transformation is essential for pharmacokinetic studies of co-amoxiclav formulations.
Caption: Metabolic conversion of Clavulanic Acid.
Experimental Protocols
Due to the compound's primary role as a reference standard, detailed, publicly available experimental protocols for its synthesis and analysis are scarce. The following sections provide generalized, representative methodologies that can be adapted for 1-Amino-4-hydroxybutan-2-one hydrochloride based on standard organic chemistry and analytical practices.
General Synthesis of 1-Amino-4-hydroxybutan-2-one Hydrochloride
The synthesis of 1-Amino-4-hydroxybutan-2-one hydrochloride would typically involve the formation of the free base, 1-amino-4-hydroxybutan-2-one, followed by treatment with hydrochloric acid to yield the hydrochloride salt. A plausible synthetic route could start from a suitable protected precursor.
A General Procedure:
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Starting Material: A protected form of 4-hydroxy-1-aminobutan-2-one, for instance, with an N-Boc protecting group.
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Deprotection: The protecting group is removed under appropriate conditions (e.g., acid treatment for a Boc group).
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Salt Formation: The resulting free amine, 1-amino-4-hydroxybutan-2-one, is dissolved in a suitable anhydrous solvent (e.g., diethyl ether, methanol).
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Acidification: A solution of hydrochloric acid in an anhydrous solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise to the solution of the free amine with stirring.
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Isolation: The precipitated 1-Amino-4-hydroxybutan-2-one hydrochloride is collected by filtration, washed with a cold, non-polar solvent, and dried under vacuum.
Caption: General synthesis workflow for the hydrochloride salt.
Analytical Characterization: A Representative HPLC-MS/MS Method
As a small, polar molecule, 1-Amino-4-hydroxybutan-2-one hydrochloride is well-suited for analysis by High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The following is a representative protocol that would serve as a starting point for method development.
Instrumentation:
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High-Performance Liquid Chromatography (HPLC) system
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Mass Spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
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Column: A column suitable for polar analytes, such as a hydrophilic interaction liquid chromatography (HILIC) column or a polar-endcapped C18 column.
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Mobile Phase A: 0.1% Formic acid in water
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Mobile Phase B: 0.1% Formic acid in acetonitrile
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Gradient: A gradient elution starting with a high percentage of mobile phase B, gradually decreasing to elute the polar analyte.
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Flow Rate: 0.2 - 0.5 mL/min
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Injection Volume: 1 - 10 µL
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Column Temperature: 25 - 40 °C
Mass Spectrometry Conditions:
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Ionization Mode: Positive Electrospray Ionization (ESI+)
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Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis, monitoring a specific precursor-to-product ion transition.
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Precursor Ion (Q1): [M+H]⁺ of 1-Amino-4-hydroxybutan-2-one (m/z 104.07)
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Product Ion (Q3): A characteristic fragment ion (to be determined by initial infusion and fragmentation experiments).
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Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.
Caption: General analytical workflow for characterization.
Conclusion
1-Amino-4-hydroxybutan-2-one hydrochloride is a key chemical entity in the study of clavulanic acid's pharmacology. While its fundamental chemical identity is established, this technical guide highlights the need for further experimental characterization to provide a more complete physicochemical profile. The generalized synthetic and analytical protocols presented here offer a foundation for researchers working with this compound, particularly in the context of its role as a pharmaceutical reference standard. Future studies to determine its precise physical constants and to explore any potential intrinsic biological activities would be of significant value to the scientific community.





